4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride
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Overview
Description
4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride typically involves the cyclization of amido-nitriles or the condensation of ketones and amidines . One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative condensation of ketones and amidines using molecular oxygen to form tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of protective groups, catalysts, and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketones, while substitution reactions can introduce new functional groups to the imidazole ring .
Scientific Research Applications
4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-2-methylbenzoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole ring.
Uniqueness
Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11ClN2O2 |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-imidazol-1-yl-2-methylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15;/h2-7H,1H3,(H,14,15);1H |
InChI Key |
GJQOZNWMZKWHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)C(=O)O.Cl |
Origin of Product |
United States |
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